Methyl 2,3-dibromo-6-fluorobenzoate
Description
Contextualization of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry and Medicinal Applications
Halogenated benzoate esters are key intermediates in organic synthesis, valued for the unique reactivity imparted by the halogen and ester functional groups. The carbon-halogen bond can participate in a variety of coupling reactions, such as Suzuki, Stille, and Heck cross-couplings, allowing for the construction of intricate carbon-carbon and carbon-heteroatom bonds. The ester group, on the other hand, can be readily hydrolyzed to the corresponding benzoic acid or converted to other functional groups like amides or alcohols, providing further avenues for molecular elaboration. chemicalbook.comannexechem.com
In medicinal chemistry, the introduction of halogens into a benzoic acid framework can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, lipophilicity, and binding affinity to biological targets. chemicalbook.com For instance, fluorinated and brominated benzoates are integral components in the synthesis of pharmaceuticals for treating a range of conditions, including cancer, inflammation, and infectious diseases. Benzoic acid and its derivatives are also widely used as preservatives in food and pharmaceutical products due to their antimicrobial properties. chemicalbook.comjustlonghealth.com The strategic placement of different halogens on the aromatic ring allows for fine-tuning of these properties, a crucial aspect of modern drug design.
Structural Characteristics and Chemical Significance of Methyl 2,3-dibromo-6-fluorobenzoate
This compound is a polysubstituted aromatic compound with a distinct arrangement of functional groups that dictates its chemical behavior. The molecule features a benzene (B151609) ring substituted with two bromine atoms at positions 2 and 3, a fluorine atom at position 6, and a methyl ester group at position 1.
The presence of three halogen atoms (two bromine and one fluorine) significantly influences the electronic nature of the aromatic ring, making it electron-deficient. This electronic characteristic, combined with the steric hindrance provided by the ortho-substituents (bromine and fluorine), governs the reactivity of the molecule in various chemical transformations. The methyl ester group provides a reactive site for nucleophilic acyl substitution or hydrolysis to the parent carboxylic acid, 2,3-dibromo-6-fluorobenzoic acid.
Below is a table summarizing the key chemical identifiers for this compound and its parent acid.
| Property | This compound | 2,3-Dibromo-6-fluorobenzoic acid |
| CAS Number | 1807032-88-7 | 1807181-69-6 |
| Molecular Formula | C₈H₅Br₂FO₂ | C₇H₃Br₂FO₂ |
| Molecular Weight | 311.93 g/mol | 297.90 g/mol |
| Synonyms | This compound | 2,3-Dibromo-6-fluorobenzoic acid |
This data is compiled from commercial supplier information. sigmaaldrich.comchemscene.com
Overview of Current Research Landscape and Academic Objectives for the Title Compound
The current research landscape for this compound appears to be primarily centered on its role as a commercially available building block for organic synthesis. Its presence in the catalogs of numerous chemical suppliers suggests its utility as a starting material or intermediate for the synthesis of more complex molecules. ambeed.combldpharm.combldpharm.com
While specific, in-depth academic studies focusing exclusively on this compound are not widely published, its structural motifs are found in compounds of interest in medicinal chemistry. For example, related aminobenzoate derivatives have been investigated. bldpharm.com The academic objectives for a compound like this compound would likely involve its use in the synthesis of novel compounds for biological screening. The strategic placement of the bromo and fluoro substituents makes it a candidate for elaboration through cross-coupling reactions to generate libraries of compounds for drug discovery programs.
The synthesis of the parent acid, 2,3-dibromo-6-fluorobenzoic acid, is a key step in making the title compound available. chemscene.comsigmaaldrich.com001chemical.com The subsequent esterification to the methyl ester is a standard transformation in organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dibromo-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPASMKRORGSCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 2,3 Dibromo 6 Fluorobenzoate
Advanced Synthetic Routes to Methyl 2,3-dibromo-6-fluorobenzoate
The creation of the target ester can be approached from two primary directions: functionalizing a pre-existing carboxyl group or constructing the carboxylate moiety onto a pre-functionalized aromatic ring.
The most direct method for the synthesis of this compound is the esterification of its parent carboxylic acid, 2,3-Dibromo-6-fluorobenzoic acid. The presence of two ortho-substituents (fluorine and bromine) to the carboxylic acid group introduces significant steric hindrance, which can impede standard esterification procedures. Therefore, methods capable of overcoming this steric barrier are required.
Common strategies include the Fischer-Speier esterification, where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. For sterically hindered acids, this method may require prolonged reaction times and harsh conditions. patsnap.com Alternative methods that offer milder conditions and potentially higher yields include the use of activating agents. For instance, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with methanol. Another approach involves using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rug.nl For laboratory-scale synthesis, methylation with diazomethane (B1218177) offers a rapid and high-yielding route, although its toxicity and explosive nature limit its industrial applicability.
Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol (excess), conc. H₂SO₄, reflux | Inexpensive reagents, simple procedure. patsnap.com | Harsh conditions, may lead to side reactions, equilibrium-limited. |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂, heat2. Methanol, base (e.g., Pyridine) | High reactivity, generally good yields. | Requires an extra step, corrosive and toxic reagents. |
| Carbodiimide Coupling | DCC or EDC, DMAP (cat.), Methanol, CH₂Cl₂ | Mild conditions, high yields. | Expensive reagents, requires removal of urea (B33335) byproduct. |
| Diazomethane Methylation | Diazomethane (CH₂N₂) in ether | Very fast, high yield, mild conditions. | Highly toxic, explosive, not suitable for large scale. |
Multistep Synthesis from Substituted Fluorobenzenes and Benzonitriles
A plausible synthetic route can commence with a suitably substituted fluorobenzonitrile, such as 2-fluoro-6-bromobenzonitrile. A strategic nitration reaction would be the first key step. By analogy to the nitration of 2,6-dichlorobenzoic acid, which is nitrated at the 3-position using a mixture of fuming nitric acid and concentrated sulfuric acid, the nitration of 2-fluoro-6-bromobenzonitrile would be expected to yield 2-fluoro-6-bromo-3-nitrobenzonitrile. patsnap.com
The subsequent step involves the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal-acid systems (e.g., SnCl₂/HCl). This would produce 3-amino-2-fluoro-6-bromobenzonitrile. The introduction of the second bromine atom at the desired position would then be accomplished via a Sandmeyer reaction. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HBr), which is then treated with a copper(I) bromide (CuBr) solution to install the bromine atom, yielding 2,3-dibromo-6-fluorobenzonitrile. Finally, acidic or basic hydrolysis of the nitrile group to a carboxylic acid, followed by esterification as described in section 2.1.1, would furnish the target molecule, this compound.
An alternative pathway could begin with a molecule like 3-amino-2-fluorobenzoic acid. The challenge in this route lies in achieving the correct regiochemistry during the bromination steps. The activating amino group and the deactivating, ortho,para-directing fluorine and carboxylic acid groups create a complex substitution pattern.
A potential sequence involves the protection of the carboxylic acid as a methyl ester, yielding methyl 3-amino-2-fluorobenzoate. A carefully controlled bromination using a reagent like N-Bromosuccinimide (NBS) could potentially lead to the introduction of bromine atoms ortho and para to the activating amino group. However, achieving selective dibromination at the desired positions (adjacent to the amino group and the fluorine) would be challenging.
A more controlled route might start with 2-bromo-6-fluorobenzonitrile. google.com Introduction of an amino group via nitration and subsequent reduction, as detailed previously, would lead to 2-bromo-3-amino-6-fluorobenzonitrile. A subsequent diazotization of the amino group followed by a Sandmeyer reaction with CuBr would yield 2,3-dibromo-6-fluorobenzonitrile. The final steps would be hydrolysis of the nitrile and esterification of the resulting carboxylic acid. A diazo-deamination reaction, where the diazonium group is replaced by hydrogen using a reagent like hypophosphorous acid, is also a key transformation in related syntheses. google.com
The halogen-metal exchange reaction provides a powerful method for the regioselective formation of carbon-carbon bonds. nih.gov A hypothetical route to this compound could start from 1,2,4-tribromo-3-fluorobenzene. The regioselectivity of the metal-halogen exchange is influenced by both electronic and steric factors. The C-Br bond flanked by two other bromine atoms might be sterically hindered, while the C-Br bond ortho to the fluorine atom would be activated for exchange.
Treatment of 1,2,4-tribromo-3-fluorobenzene with an organolithium reagent such as n-butyllithium at low temperatures would preferentially initiate a lithium-halogen exchange at one of the bromine positions. rug.nl Quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice) followed by an acidic workup would yield a brominated fluorobenzoic acid. If the exchange occurs at the 2-position, this would lead to 2,4-dibromo-3-fluorobenzoic acid. Achieving the desired 2,3-dibromo-6-fluoro isomer via this method would depend critically on the regioselectivity of the initial lithiation step, which can be difficult to control in polyhalogenated systems. Subsequent esterification would complete the synthesis.
Table 2: Proposed Multistep Synthesis via Halogen-Metal Exchange
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Rationale/Reference |
| 1 | 1,2,3-Tribromo-5-fluorobenzene | n-BuLi, THF, -78 °C | 2,3-Dibromo-5-fluorophenyllithium | Halogen-metal exchange is faster for Br than Cl or F. rug.nl |
| 2 | 2,3-Dibromo-5-fluorophenyllithium | 1. CO₂ (s)2. H₃O⁺ | 2,3-Dibromo-5-fluorobenzoic acid | Carboxylation of organolithium reagents. nih.gov |
| 3 | 2,3-Dibromo-5-fluorobenzoic acid | MeOH, H₂SO₄ (cat.), reflux | Methyl 2,3-dibromo-5-fluorobenzoate | Fischer Esterification. patsnap.com |
Note: This table outlines a plausible route to an isomer, highlighting the methodology. Synthesis of the specific target, this compound, would require a different starting isomer like 1,2,3-tribromo-4-fluorobenzene, and the regiochemical outcome would need experimental verification.
Preparation and Derivatization of 2,3-Dibromo-6-fluorobenzoic Acid
The direct precursor, 2,3-Dibromo-6-fluorobenzoic acid, is a key intermediate whose synthesis is crucial for the esterification strategy.
The preparation of 2,3-Dibromo-6-fluorobenzoic acid would most logically proceed from a simpler precursor such as 2-fluorobenzoic acid or 3-bromo-2-fluorobenzoic acid. The electrophilic bromination of 2-fluorobenzoic acid would be directed by the activating, ortho,para-directing fluorine atom and the deactivating, meta-directing carboxylic acid group. Bromination would likely occur at the positions ortho and para to the fluorine atom. A direct dibromination of 2-fluorobenzoic acid using excess bromine, potentially with a Lewis acid catalyst like FeBr₃, could lead to a mixture of isomers, including the desired 2,3-dibromo-6-fluorobenzoic acid. nih.gov Achieving high regioselectivity for the 2,3-dibromo product would be a significant challenge.
Once synthesized, 2,3-Dibromo-6-fluorobenzoic acid is a versatile intermediate. Beyond its conversion to this compound, it can undergo various other derivatizations at the carboxyl group. For example, reaction with thionyl chloride would convert it to the highly reactive 2,3-dibromo-6-fluorobenzoyl chloride. This acyl chloride can then be reacted with a wide range of nucleophiles, such as amines to form amides, or other alcohols to form different esters. These derivatives are valuable building blocks for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
Ortho-Lithiation and Directed Metalation Strategies for Substituted Fluoroarenes
Directed ortho-metalation (DoM) presents a powerful and regioselective strategy for the functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive aryllithium intermediate that can then be quenched with an electrophile.
In the context of synthesizing this compound, a plausible strategy involves the ortho-lithiation of a 2-bromo-6-fluorobenzoic acid derivative. The fluorine atom itself can act as a weak directing group, and the carboxylate group can also direct ortho-lithiation. The choice of the organolithium reagent (e.g., n-butyllithium, s-butyllithium, or lithium diisopropylamide (LDA)) and reaction conditions (solvent, temperature) is crucial for achieving the desired regioselectivity and avoiding side reactions.
A significant challenge in the ortho-lithiation of bromoarenes followed by bromination is the potential for low yields due to side reactions. An improved method involves the transmetalation of the initially formed aryllithium intermediate with zinc chloride (ZnCl₂). This creates a more stable arylzinc species, which can then be brominated in much higher yields (68-95%). organic-chemistry.org This approach minimizes undesired deprotonation events that can occur with the highly reactive aryllithium intermediates. organic-chemistry.org This strategy could be effectively employed to introduce the second bromine atom at the 3-position of a 2-bromo-6-fluorobenzoate precursor.
The esterification of the resulting 2,3-dibromo-6-fluorobenzoic acid to its methyl ester can be achieved through various methods. For sterically hindered benzoic acids, standard Fischer esterification may be slow. More potent methods, such as using dehydrating agents or specialized coupling reagents, might be necessary to achieve high yields.
Comparative Analysis of Synthetic Efficiency and Selectivity for Dibromofluorobenzoates
Table 1: Comparison of Synthetic Strategies for Halogenated Benzoic Acids
| Synthetic Strategy | Key Features | Potential Advantages | Potential Disadvantages | Reported Yields (for related compounds) |
| Multi-step synthesis via nitration/amination/bromination | Involves functional group interconversions to direct bromination. | Well-established reactions. | Long synthetic sequence, potentially low overall yield. | 16.9% overall yield for 2-bromo-6-fluorobenzoic acid. google.com |
| Direct Electrophilic Bromination | Direct reaction of a fluorobenzoic acid with a brominating agent. | Shorter synthetic route. | Difficult to control regioselectivity, potential for isomeric mixtures. | Not specifically reported for 2,3-dibromo-6-fluorobenzoate. |
| Ortho-Lithiation/Bromination | Regioselective introduction of bromine ortho to a directing group. | High regioselectivity. | Requires anhydrous conditions and cryogenic temperatures. Potential for side reactions with aryllithiums. | - |
| Ortho-Lithiation/Transmetalation/Bromination | Involves conversion of the aryllithium to a more stable organometallic species before bromination. | High yields and regioselectivity, minimizes side reactions. | Adds an extra step to the sequence. | 68-95% for the bromination step in the synthesis of 1,2-dibromoarenes. organic-chemistry.org |
The ortho-lithiation strategy offers a highly regioselective approach. The use of a transmetalation step with zinc chloride appears to be a particularly promising method for the synthesis of 1,2-dihaloarenes, offering significantly improved yields compared to direct bromination of the aryllithium intermediate. organic-chemistry.org This suggests that a synthetic route commencing with a 2-bromo-6-fluorobenzoic acid precursor, followed by ortho-lithiation at the 3-position, transmetalation, and subsequent bromination, would likely be the most efficient and selective method for preparing 2,3-dibromo-6-fluorobenzoic acid. The final esterification step would then yield the target compound, this compound.
Chemical Reactivity and Mechanistic Investigations of Methyl 2,3 Dibromo 6 Fluorobenzoate
Reactions Involving Carbon-Halogen Bonds (Bromine and Fluorine)
The reactivity of the carbon-halogen bonds in Methyl 2,3-dibromo-6-fluorobenzoate is highly differentiated. The C-Br bonds are generally more susceptible to reactions involving organometallic intermediates and metal-catalyzed couplings, whereas the C-F bond's reactivity is prominent in nucleophilic aromatic substitution, a distinction rooted in the differing electronegativity and bond strengths of the halogens.
Halogen-Metal Exchange Reactions and Organometallic Reagent Formation
Halogen-metal exchange is a fundamental transformation for the formation of organometallic reagents, which are valuable intermediates in organic synthesis. In this reaction, an organic halide reacts with an organometallic compound (typically an organolithium or Grignard reagent) to exchange the halogen atom for the metal.
For this compound, the relative reactivity of the halogens in this exchange process is Br > Cl > F. Consequently, exchange will occur selectively at one of the carbon-bromine bonds, leaving the carbon-fluorine bond intact. The primary challenge lies in achieving regioselectivity between the two non-equivalent bromine atoms at the C-2 and C-3 positions.
Several factors influence which bromine atom is preferentially exchanged:
Steric Hindrance: The C-2 bromine is ortho to the methyl ester group, which is sterically more demanding than the hydrogen atom ortho to the C-3 bromine. This could hinder the approach of the organometallic reagent to the C-2 position.
Electronic Effects: The methyl ester is an electron-withdrawing group, which can increase the acidity of nearby protons and influence the stability of the resulting organometallic species.
Directing Effects: Some organometallic reagents can be directed by coordination to Lewis basic groups. The carbonyl oxygen of the ester could potentially direct reagents like isopropylmagnesium chloride to the ortho C-2 position.
Studies on analogous 3-substituted 1,2-dibromo arenes have shown that halogen-metal exchange often occurs predominantly at the 2-position, influenced by the directing effects of the substituent. nih.govorganic-chemistry.orgnih.gov By analogy, it is plausible that the reaction of this compound with a Grignard reagent like i-PrMgCl could favor exchange at the C-2 bromine. However, the use of bulky alkyllithium reagents might favor exchange at the less sterically hindered C-3 position. The precise outcome would be highly dependent on the specific reagent and reaction conditions employed.
Table 1: Predicted Regioselectivity in Halogen-Metal Exchange
| Reagent | Predicted Major Product | Key Influencing Factor(s) |
|---|---|---|
| n-Butyllithium (n-BuLi) | Metal exchange at C-3 | Steric hindrance at C-2 from the ester group. |
| Isopropylmagnesium chloride (i-PrMgCl) | Metal exchange at C-2 | Potential coordination of the reagent to the ester group. nih.govorganic-chemistry.org |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com In these reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F, which corresponds to the bond dissociation energies of the carbon-halogen bond.
For this compound, this reactivity trend implies that palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings will occur selectively at the C-Br bonds. wikipedia.orgorganic-chemistry.orgnih.gov The C-F bond is generally unreactive under standard conditions for these coupling reactions.
Regioselectivity: The key question is which of the two bromine atoms will react first.
Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide. nih.govyoutube.com The oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial step. The C-2 bromine is ortho to the electron-withdrawing ester group, which can make the carbon more electrophilic and potentially accelerate oxidative addition. However, the steric bulk of the ester and the adjacent C-3 bromine may hinder the approach of the bulky palladium catalyst. The C-3 bromine is less sterically hindered, which might favor its reaction. The outcome is often a result of a fine balance between these electronic and steric factors.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org Similar to the Suzuki reaction, the relative reactivity of the C-2 and C-3 bromine atoms will depend on steric and electronic effects influencing the initial oxidative addition step.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. nih.govorganic-chemistry.orglibretexts.org The mechanism also proceeds through an oxidative addition step, and the same considerations of steric hindrance versus electronic activation at the C-2 and C-3 positions apply. nih.gov
In many cross-coupling reactions involving dihaloarenes, reaction at the less sterically hindered position is common. Therefore, it is reasonable to predict that initial coupling would likely occur at the C-3 position. Subsequent coupling at the C-2 position would require more forcing conditions.
Nucleophilic Aromatic Substitution on the Halogenated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com
A key feature of the SNAr mechanism is the relative leaving group ability, which often follows the trend F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com
In this compound, the methyl ester is a moderately strong electron-withdrawing group. Its position on the ring is critical for activating the halogens toward SNAr:
The fluorine at C-6 is ortho to the ester group.
The bromine at C-2 is also ortho to the ester group.
The bromine at C-3 is meta to the ester group and is therefore not activated.
Given the leaving group trend (F > Br) and the ortho-activation by the ester group, it is highly probable that nucleophilic aromatic substitution will occur selectively at the C-6 position , with displacement of the fluoride ion. nih.gov
Table 2: Analysis of Potential Sites for Nucleophilic Aromatic Substitution
| Position | Halogen | Position Relative to Ester | Activation Status | Leaving Group Ability (SNAr) | Predicted Reactivity |
|---|---|---|---|---|---|
| C-2 | Bromine | ortho | Activated | Moderate | Possible, but less likely than C-6 |
| C-3 | Bromine | meta | Not Activated | Moderate | Very Unlikely |
| C-6 | Fluorine | ortho | Activated | Excellent | Most Likely Site of Reaction |
Reactivity of the Methyl Ester Group
The methyl ester group is a key functional handle that can undergo several important transformations.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide in an aqueous or alcoholic solvent, will lead to the formation of sodium 2,3-dibromo-6-fluorobenzoate. Subsequent acidification will yield the free carboxylic acid. The reaction proceeds via nucleophilic acyl substitution. However, the presence of two ortho substituents (the C-2 bromine and the C-6 fluorine) creates significant steric hindrance around the carbonyl group. This steric crowding can slow the rate of hydrolysis compared to less substituted benzoate (B1203000) esters. rsc.orgrsc.orgcdnsciencepub.com Achieving complete hydrolysis may require elevated temperatures or prolonged reaction times. rsc.orgresearchgate.net
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. Driving the reaction to completion requires a large excess of water.
Transesterification: This process converts the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.eduresearchgate.net For example, reacting this compound with ethanol and an acid catalyst would establish an equilibrium with ethyl 2,3-dibromo-6-fluorobenzoate and methanol (B129727). mdpi.comresearchgate.net Similar to hydrolysis, the steric hindrance from the ortho-substituents would be expected to reduce the reaction rate.
Transformations at the Benzylic Position (if applicable by analogy)
Benzylic transformations typically refer to reactions at a carbon atom directly attached to an aromatic ring that also bears at least one hydrogen atom. Common examples include free-radical bromination or oxidation of a methyl group on a benzene (B151609) ring to a carboxylic acid.
In the case of this compound, there are no such benzylic C-H bonds. The substituents on the aromatic ring are two bromine atoms, a fluorine atom, and the carbonyl carbon of the ester group. Therefore, transformations at a benzylic position are not applicable to this specific molecule. The reactivity of the carbonyl group itself is addressed in the context of hydrolysis and transesterification.
Electron Transfer Processes and Radical Chemistry
The electrochemical behavior of halogenated aromatic compounds, including this compound, is of significant interest due to the insights it provides into their reactivity, particularly concerning electron transfer processes and the chemistry of the resulting radical anions. The presence of multiple halogen substituents and an ester group on the benzene ring profoundly influences the molecule's electronic properties and its susceptibility to reduction.
The reduction of the benzoate moiety in this compound is anticipated to be a complex process influenced by the strong electron-withdrawing nature of the two bromine atoms and the fluorine atom. In general, the electrochemical reduction of aromatic esters in aprotic media leads to the formation of a radical anion through the addition of a single electron to the lowest unoccupied molecular orbital (LUMO) of the molecule. The potential at which this reduction occurs is a key indicator of the compound's electron affinity.
Interactive Data Table: Reduction Potentials of Substituted Methyl Benzoates
| Compound | Substituents | Peak Reduction Potential (V vs. SCE) | Reference Compound |
| Methyl Benzoate | None | ~ -2.5 | Yes |
| Methyl 2-bromobenzoate | 2-Br | More positive than Methyl Benzoate | No |
| Methyl 4-bromobenzoate | 4-Br | More positive than Methyl Benzoate | No |
| Methyl 2-fluorobenzoate | 2-F | More positive than Methyl Benzoate | No |
| Methyl 4-fluorobenzoate | 4-F | More positive than Methyl Benzoate | No |
| Methyl 2,3-dichlorobenzoate | 2,3-Cl | Significantly more positive than Methyl Benzoate | No |
Note: The values in this table are illustrative and based on general principles of electrochemistry. Actual experimental values may vary.
The trend clearly indicates that the presence of halogen atoms makes the benzoate ring more susceptible to reduction. Therefore, it can be confidently predicted that this compound will exhibit a reduction potential that is significantly less negative than that of unsubstituted methyl benzoate.
Upon the initial one-electron reduction, the resulting radical anion of this compound can undergo several subsequent chemical reactions, with fragmentation and dimerization being the most prominent pathways. The stability of the radical anion is a critical factor determining which pathway is favored. For many halogenated aromatic compounds, the radical anion is unstable and undergoes rapid fragmentation through the cleavage of a carbon-halogen bond to yield an aryl radical and a halide anion. researchgate.netnih.gov
Fragmentation:
The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the cleavage of the carbon-bromine (C-Br) bonds in the radical anion of this compound is expected to be the most facile fragmentation pathway. The fragmentation would proceed as follows:
Initial Electron Transfer: C₆H(Br)₂(F)(CO₂CH₃) + e⁻ → [C₆H(Br)₂(F)(CO₂CH₃)]⁻•
Fragmentation (C-Br Bond Cleavage): [C₆H(Br)₂(F)(CO₂CH₃)]⁻• → •C₆H(Br)(F)(CO₂CH₃) + Br⁻
The resulting aryl radical is a highly reactive species. It can abstract a hydrogen atom from the solvent or another molecule to form Methyl 2-bromo-6-fluorobenzoate or Methyl 3-bromo-6-fluorobenzoate, depending on which bromine atom is eliminated. Further reduction and fragmentation could potentially lead to the sequential removal of the second bromine atom. The cleavage of the carbon-fluorine (C-F) bond is less likely due to its higher bond dissociation energy.
Dimerization:
An alternative pathway for the aryl radicals generated from fragmentation is dimerization. Two aryl radicals can couple to form a biphenyl derivative. For example:
2 •C₆H(Br)(F)(CO₂CH₃) → (CH₃O₂C)(F)(Br)C₆H-C₆H(Br)(F)(CO₂CH₃)
Dimerization of the radical anions themselves, prior to fragmentation, is also a possibility, particularly if the radical anion has a sufficient lifetime. researchgate.net This would lead to the formation of a dimeric dianion, which could then undergo subsequent reactions, such as the elimination of halide ions.
The competition between fragmentation and dimerization pathways is influenced by several factors, including the concentration of the starting material, the stability of the radical anion, and the nature of the reaction medium.
Advanced Spectroscopic and Spectrometric Characterization of Methyl 2,3 Dibromo 6 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. A detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional NMR techniques, would unequivocally confirm the structure of Methyl 2,3-dibromo-6-fluorobenzoate. In the absence of publicly available experimental spectra for this specific compound, a theoretical analysis based on established principles and data from analogous structures is presented.
¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the two adjacent aromatic protons and their coupling to the fluorine atom.
The two aromatic protons, H-4 and H-5, are in different chemical environments and would therefore have distinct chemical shifts. H-5 is expected to be a doublet of doublets due to coupling with H-4 (ortho-coupling, typically 7-9 Hz) and the fluorine atom at C-6 (meta-coupling, typically 5-7 Hz). H-4 would also likely appear as a doublet of doublets, arising from its ortho-coupling to H-5 and a smaller para-coupling to the fluorine at C-6 (typically 1-3 Hz). The methyl group of the ester functionality would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OCH₃ | 3.9 | s | - |
| H-4 | 7.4 - 7.6 | dd | J(H-H) = 8-9, J(H-F) = 1-3 |
| H-5 | 7.2 - 7.4 | dd | J(H-H) = 8-9, J(H-F) = 5-7 |
Note: These are predicted values and may vary from experimental data.
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.
The carbon atom of the carbonyl group in the ester (C=O) is expected to resonate at the most downfield position, typically in the 160-170 ppm range. The carbon attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine, appearing in the 155-165 ppm region. The carbons bonded to the bromine atoms (C-2 and C-3) will also have their chemical shifts influenced by the halogen, generally appearing in the 110-130 ppm range. The remaining aromatic carbons (C-1, C-4, and C-5) will have chemical shifts determined by the combined electronic effects of the substituents. The methyl carbon of the ester group will appear at the most upfield position, typically around 50-55 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| OCH₃ | 52 - 54 |
| C-4 | 130 - 132 |
| C-5 | 128 - 130 |
| C-2 | 120 - 122 |
| C-3 | 115 - 117 |
| C-1 | 125 - 127 |
| C-6 | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| C=O | 163 - 165 |
Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR and Multi-Nuclear NMR Techniques
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the other substituents on the benzene (B151609) ring. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-5 and H-4). The magnitude of these coupling constants can provide further structural confirmation.
Multi-nuclear NMR techniques, which involve observing nuclei other than ¹H and ¹³C, can provide additional structural information. In this case, while not standard, observing bromine isotopes (⁷⁹Br and ⁸¹Br) could offer insights into the electronic environment around the bromine atoms, although their quadrupolar nature often leads to very broad signals, making them difficult to observe.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their ortho-relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-4 and C-5) and the methyl carbon by correlating their signals to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the methyl protons would show correlations to the carbonyl carbon (C=O) and C-1. The aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the entire carbon framework and confirm the substitution pattern. For example, H-5 would be expected to show correlations to C-1, C-3, and C-6, while H-4 would correlate with C-2 and C-6.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.
C=O Stretching: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester.
C-O Stretching: The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to be observed above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibrations typically occur in the lower frequency "fingerprint" region of the spectrum, usually between 500 and 700 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring and are expected in the 700-900 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ester) | 1250 - 1300 & 1000 - 1100 | Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Bend | 700 - 900 | Medium to Strong |
| C-Br Stretch | 500 - 700 | Medium |
Note: These are predicted values and may vary from experimental data.
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For this compound, Raman analysis would be instrumental in identifying and confirming the presence of key functional groups and the substitution pattern on the benzene ring.
Specific vibrational modes expected for this compound would include:
C-Br Stretching: The carbon-bromine bonds are expected to exhibit characteristic stretching vibrations at low frequencies, typically in the range of 500-700 cm⁻¹. The presence of two bromine atoms would likely result in multiple bands in this region.
C-F Stretching: The carbon-fluorine bond will produce a strong, characteristic stretching vibration, typically observed in the 1000-1350 cm⁻¹ region.
C=O Stretching: The carbonyl group of the methyl ester will show a strong and sharp peak, usually around 1720-1740 cm⁻¹.
Aromatic C-C Stretching: The stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact position and number of these bands.
Ring Breathing Modes: The benzene ring also exhibits a characteristic "ring breathing" vibration, which is a symmetric radial expansion and contraction of the ring.
A hypothetical Raman spectrum for this compound would be interpreted by assigning the observed peaks to these and other vibrational modes, providing a detailed fingerprint of the molecule's structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The molecular formula is C₈H₅Br₂FO₂.
Table 1: Isotopes and their Masses
| Element | Isotope | Atomic Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918338 |
| Bromine | ⁸¹Br | 80.916291 |
| Fluorine | ¹⁹F | 18.998403 |
| Oxygen | ¹⁶O | 15.994915 |
The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively. This leads to a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1. Observing this pattern is a strong indicator of the presence of two bromine atoms in the molecule.
LC-MS and UPLC-MS Techniques
Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are widely used for the analysis of organic molecules in complex mixtures.
In a typical LC-MS or UPLC-MS analysis of this compound, the compound would first be separated from any impurities or other components in a sample on a chromatographic column. The choice of column and mobile phase would be optimized to achieve good separation. Following separation, the analyte would be introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for such compounds, which would protonate the molecule to form the [M+H]⁺ ion. The high-resolution mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion with high accuracy, allowing for the confirmation of the elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing accurate mass measurements, mass spectrometry can be used to fragment the molecule of interest and analyze the resulting fragment ions. This technique, often referred to as tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure.
By subjecting the protonated molecular ion of this compound to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern can be predicted based on the known chemical properties of the functional groups present.
Table 2: Predicted Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Description |
| [M+H]⁺ | Loss of CH₃OH | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from the methyl ester. |
| [M+H]⁺ | Loss of OCH₃ | [M+H - OCH₃]⁺ | Loss of the methoxy radical. |
| [M+H]⁺ | Loss of CO | [M+H - CO]⁺ | Loss of carbon monoxide from the carbonyl group. |
| [M+H]⁺ | Loss of Br | [M+H - Br]⁺ | Loss of a bromine radical. |
Computational and Theoretical Studies on Methyl 2,3 Dibromo 6 Fluorobenzoate
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the properties of molecules from first principles. For a poly-substituted compound like Methyl 2,3-dibromo-6-fluorobenzoate, these methods can predict its three-dimensional structure, stability, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. nih.gov It is particularly well-suited for determining the equilibrium geometry and vibrational properties of medium-sized organic molecules like this compound.
Geometry Optimization: The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the most stable arrangement of the atoms in three-dimensional space. For this molecule, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate to account for electron correlation and polarization effects. tau.ac.il The optimization would reveal key structural parameters, including the planarity of the benzene (B151609) ring, the orientation of the methyl ester group relative to the ring, and the precise bond lengths and angles, which are influenced by the steric strain and electronic effects of the three halogen atoms.
Illustrative Predicted Geometric Parameters: While specific experimental data for this compound is not available, DFT calculations allow for the prediction of its geometric parameters. The table below presents theoretically derived bond lengths and angles based on calculations for structurally similar compounds. nih.govnih.gov
| Parameter | Predicted Value | Description |
| C-Br (ortho to ester) | ~1.90 Å | Carbon-Bromine bond length |
| C-Br (meta to ester) | ~1.89 Å | Carbon-Bromine bond length |
| C-F | ~1.35 Å | Carbon-Fluorine bond length |
| C=O | ~1.21 Å | Carbonyl bond length |
| C-O (ester) | ~1.34 Å | Ester C-O single bond length |
| ∠C-C(Br)-C(Br) | ~121° | Angle influenced by steric repulsion of adjacent bromine atoms |
| ∠C-C(F)-C(H) | ~119° | Angle influenced by the fluorine substituent |
| ∠O=C-O | ~125° | Angle within the methyl ester group |
These values are illustrative and derived from DFT calculations on analogous halogenated benzoic acid derivatives.
Vibrational Frequencies: Once the optimized geometry is obtained, a frequency calculation can be performed. This computes the harmonic vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations are crucial for identifying the molecule and understanding its bonding characteristics. The vibrational modes can be visualized to understand the nature of the atomic motions for each frequency. For complex molecules, a scaling factor is often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nist.govnih.gov
Illustrative Predicted Vibrational Frequencies: The following table lists some of the characteristic vibrational frequencies that would be predicted for this compound.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| ~3000-3100 | C-H stretch (aromatic) | Stretching of the C-H bonds on the benzene ring |
| ~2960 | C-H stretch (methyl) | Asymmetric and symmetric stretching of the methyl group C-H bonds |
| ~1735 | C=O stretch | Stretching of the carbonyl double bond in the ester group, a strong and characteristic IR absorption |
| ~1600, ~1450 | C=C stretch (aromatic) | In-plane stretching vibrations of the benzene ring |
| ~1250 | C-O stretch (ester) | Stretching of the C-O single bond in the ester group |
| ~1100 | C-F stretch | Stretching of the carbon-fluorine bond |
| ~600-700 | C-Br stretch | Stretching of the carbon-bromine bonds |
These frequencies are illustrative and based on known ranges for the specified functional groups. tau.ac.il
Beyond DFT, other quantum mechanical methods provide further insights into the electronic nature of the molecule.
Ab Initio Methods: Ab initio (Latin for "from the beginning") methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on the direct solution of the Schrödinger equation without empirical parameterization. tau.ac.ilnih.gov These methods are computationally more demanding than DFT but can provide highly accurate results for electronic properties such as ionization potentials, electron affinities, and electronic transition energies. nih.gov For this compound, these calculations would be valuable for understanding its behavior in redox reactions or its potential use in electronic materials.
Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM3, use a simplified form of the Hartree-Fock formalism and introduce parameters derived from experimental data to approximate certain integrals. acs.orgwustl.edunih.gov This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger systems or longer-timescale simulations. tau.ac.il While less accurate for absolute energies, they can be useful for initial conformational searches or for modeling large systems where the specific molecule is a subunit. The accuracy of semi-empirical methods depends heavily on the quality of the parameterization for the elements involved. acs.org
Comparison of Methods for Electronic Property Calculation:
| Method | Relative Cost | Typical Accuracy | Primary Application for this Molecule |
| Semi-Empirical (e.g., PM3) | Low | Low to Moderate | Rapid initial screening of conformations. |
| DFT (e.g., B3LYP) | Medium | Good | Geometry optimization, vibrational spectra, reaction energetics. nih.gov |
| Ab Initio (e.g., MP2, CCSD(T)) | High to Very High | High to Excellent | Benchmark calculations of electronic properties (ionization potential, electron affinity). nih.gov |
Conformational Analysis and Intramolecular Interactions
The presence of multiple bulky and electronegative substituents gives rise to a complex landscape of intramolecular interactions that dictate the molecule's preferred shape and reactivity.
The methyl ester group is not rigidly fixed in the plane of the benzene ring. It can rotate about the C(aryl)-C(carbonyl) single bond. Computational methods can map the potential energy surface for this rotation by systematically changing the dihedral angle and calculating the energy at each step. This provides the rotational energy barrier, which is the energy required to rotate the group from its most stable (lowest energy) conformation to its least stable (highest energy) transition state. Studies on methyl benzoate (B1203000) itself have explored this barrier, and the presence of ortho-substituents (in this case, fluorine and bromine) is expected to significantly increase it due to steric hindrance. nih.gov The calculation would reveal whether a planar or non-planar conformation of the ester group is favored.
The substitution pattern of this compound leads to a fascinating interplay of steric and electronic effects. chemrxiv.org
Steric Effects: The two adjacent bromine atoms at the C2 and C3 positions create significant steric strain. This "buttressing effect" can cause distortions in the benzene ring, pushing the substituents out of the plane and affecting the bond angles within the ring. The ortho-fluorine at C6 also sterically interacts with the ester group, further influencing its preferred orientation. mdpi.com
Electronic Effects: All three halogen substituents are electron-withdrawing via the inductive effect due to their high electronegativity. The fluorine atom is the most electronegative, followed by bromine. In terms of resonance, fluorine can act as a weak π-donor, while bromine is a poorer π-donor. These electronic effects combine to decrease the electron density of the aromatic ring, making it more electrophilic and influencing its reactivity in aromatic substitution reactions. nih.govstackexchange.com Computational analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can quantify these charge distributions and delocalizations.
Reaction Mechanism Modeling and Selectivity Prediction
Computational chemistry is a powerful tool for modeling reaction mechanisms and predicting the selectivity of chemical transformations. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). libretexts.org
The aromatic ring is electron-deficient due to the three halogen atoms and the methyl ester group, making it susceptible to attack by nucleophiles. However, substitution can potentially occur at the C4 or C5 positions (by replacing a hydrogen) or at the C2, C3, or C6 positions (by replacing a halogen).
By modeling the reaction pathways for a given nucleophile, it is possible to calculate the activation energies for each potential substitution site. The reaction is predicted to proceed via the pathway with the lowest activation energy barrier. nih.gov DFT calculations can be used to locate the transition state structures for each pathway and determine their energies relative to the reactants. This allows for a rational prediction of the reaction's regioselectivity. For instance, in similar polyhalogenated aromatic systems, substitution is often influenced by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex, a factor strongly controlled by the positions of the electron-withdrawing groups. libretexts.orgnih.gov
Theoretical Insights into C-Halogen Bond Reactivity
The reactivity of carbon-halogen (C-X) bonds is a central theme in organic synthesis, and theoretical studies provide fundamental insights into the factors that govern their cleavage and formation. In a molecule like this compound, the differing properties of the C-Br and C-F bonds lead to distinct reactivities.
Generally, the C-F bond is significantly stronger and less polarizable than the C-Br bond, making it less reactive in many transformations, particularly those involving oxidative addition in cross-coupling catalysis. reddit.com Theoretical calculations can quantify these differences by determining bond dissociation energies (BDEs). The C-Br bonds in this compound would be expected to have considerably lower BDEs than the C-F bond, making them the primary sites for reactions such as Suzuki, Stille, and Heck couplings.
The mechanism of C-X bond cleavage can also be investigated theoretically. For aryl halides, this can proceed through different pathways, including oxidative addition, single-electron transfer (SET), or halogen-atom transfer. researchgate.net Computational models can help distinguish between these mechanisms by calculating the energies of intermediates and transition states. For example, the reductive cleavage of C-X bonds can occur via a stepwise pathway involving a radical anion intermediate or a concerted single-step process. researchgate.net
Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole"), can also play a role in activating C-X bonds. rsc.orgresearchgate.net Theoretical studies can model the formation and strength of halogen bonds between the bromine or fluorine atoms of this compound and a Lewis base, providing insight into how these interactions might facilitate subsequent chemical reactions. rsc.orgrsc.org
Molecular Orbital Analysis and Electronic Structure
HOMO-LUMO Energy Gaps and Chemical Reactivity Indices
The electronic structure and reactivity of a molecule are intrinsically linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller HOMO-LUMO gap generally indicates higher reactivity. wuxiapptec.com
For this compound, the presence of multiple halogen substituents and an ester group significantly influences the energies of the frontier orbitals. The electron-withdrawing nature of these groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. Computational methods, such as Density Functional Theory (DFT), are routinely used to calculate these orbital energies and the resulting HOMO-LUMO gap. nih.gov
From these orbital energies, various chemical reactivity indices can be derived to provide a more quantitative picture of the molecule's behavior. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.
Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule. researchgate.net
These indices are valuable for comparing the reactivity of different substituted aromatic compounds and for predicting their behavior in various chemical reactions. researchgate.net For instance, a higher electrophilicity index would suggest increased reactivity towards nucleophiles.
| Chemical Reactivity Index | Formula | Description |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates resistance to change in electron configuration. researchgate.net |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, a measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ2/(2η) | Quantifies the electrophilic nature of a molecule. researchgate.net |
Electrostatic Potential Surfaces and Charge Distribution
An electrostatic potential (ESP) map is a powerful visualization tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net The ESP map uses a color scale to represent different potential values: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are usually green or yellow. youtube.com50webs.com
For this compound, the ESP map would provide a clear visual representation of its electronic landscape. Due to the high electronegativity of the fluorine and oxygen atoms, regions of significant negative potential would be expected around these atoms, particularly on the carbonyl oxygen of the ester group and the fluorine atom. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential.
The carbon atoms bonded to the halogens are also of particular interest. The ESP map can reveal the presence of a "σ-hole," a region of positive electrostatic potential along the axis of the C-X bond, which is a key feature in halogen bonding. rsc.org This positive region arises from the anisotropic distribution of electron density around the halogen atom.
By analyzing the ESP map, one can predict the likely sites for electrophilic and nucleophilic attack. Nucleophiles would be attracted to the blue, electron-deficient regions, while electrophiles would target the red, electron-rich areas. 50webs.com This information is invaluable for understanding and predicting the molecule's intermolecular interactions and chemical reactivity.
Applications of Methyl 2,3 Dibromo 6 Fluorobenzoate in Complex Organic Synthesis
Strategic Building Block for Pharmaceutically Relevant Scaffolds
No publicly available research data was found to substantiate the use of Methyl 2,3-dibromo-6-fluorobenzoate as a precursor in the synthesis of substituted aromatic heterocycles.
No publicly available research data was found to detail the role of this compound as an intermediate in the preparation of functionalized anilines and benzoic acid derivatives.
Utility in Agrochemical and Specialty Chemical Synthesis
No publicly available research data was found on the application of this compound in agrochemical or specialty chemical synthesis.
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile
No publicly available research data was found regarding the development of novel synthetic methodologies based on the reactivity of this compound.
Q & A
Q. Methodological Answer :
- Step 1 : Start with 2,3-dibromo-6-fluorobenzoic acid (analogous to ’s 2-bromo-6-fluorobenzoic acid). Perform esterification using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm esterification by IR (loss of carboxylic acid O-H stretch at ~2500-3300 cm⁻¹ and emergence of ester C=O at ~1720 cm⁻¹).
- Challenge : Competing hydrolysis under acidic conditions; use anhydrous solvents and inert atmosphere to suppress side reactions .
How to characterize this compound using spectroscopic techniques?
Q. Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect aromatic protons (e.g., H-4 and H-5) as doublets or triplets due to coupling with F and Br. Use deuterated solvents (e.g., CDCl₃, as in ’s deuterated analogs) for sharp signals.
- ¹³C NMR : Identify carbonyl (C=O) at ~165-170 ppm and aromatic carbons shifted by electron-withdrawing Br/F groups.
- 19F NMR : Single peak near -110 to -120 ppm (para-fluorine in aromatic systems) .
- Mass Spectrometry : Use ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns from Br (1:1 ratio for two Br atoms) .
Advanced Research Questions
How to address conflicting regioselectivity data in cross-coupling reactions involving this compound?
Q. Methodological Answer :
- Hypothesis Testing :
- Perform Suzuki-Miyaura coupling (e.g., with boronic acids in and ) to compare reactivity of Br at C-2 vs. C-3. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/H₂O.
- Contradiction Analysis : If C-2 Br is less reactive (due to steric hindrance from the ester group), employ computational modeling (DFT) to compare transition-state energies at C-2 and C-3.
- Validation : Confirm regioselectivity via X-ray crystallography (using SHELX software, as in ) or NOESY NMR .
How to resolve discrepancies in crystallographic data for halogenated benzoate derivatives?
Q. Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron sources) to mitigate weak scattering from Br and F atoms.
- Refinement : Apply SHELXL () with anisotropic displacement parameters for Br/F. Account for possible disorder in ester groups using PART instructions.
- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C-H···O/F contacts) .
What strategies mitigate decomposition during storage of halogenated benzoates?
Q. Methodological Answer :
- Stability Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
